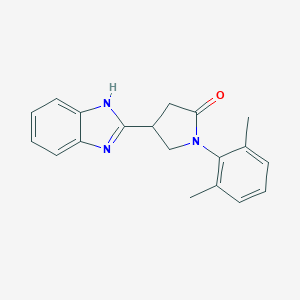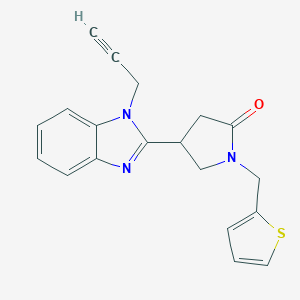![molecular formula C21H23ClN2O3 B368180 N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1008690-48-9](/img/structure/B368180.png)
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is typically called “2-(4-chlorophenoxy)-N-(3-ethoxypropyl)propanamide”. It contains a total of 39 atoms, consisting of 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . As for the chemical bonds and functional groups, a total of 39 bonds comprising 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) exist within the chemical structure .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a chlorophenoxy group attached to a propyl chain, which is further connected to an indole structure with two methyl groups and an acetamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.7665 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including the compound , have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
The anticancer activity of indole derivatives is another area of interest . Research into the anticancer properties of these compounds could lead to the development of new treatments for various types of cancer.
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . This suggests that our compound could potentially be used in the development of new antiretroviral drugs.
Antioxidant Activity
The antioxidant activity of indole derivatives is another promising area of research . Antioxidants help protect the body’s cells from damage, and are therefore important in the prevention of many diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . This suggests that our compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties . This suggests that our compound could potentially be used in the treatment of diabetes.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCDMDHLPWYYFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)
![ethyl 4-(3-methyl-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368131.png)
![Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368136.png)
![Ethyl 4-[4-(3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368137.png)
![Ethyl 4-[4-(4-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368140.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368141.png)
![Ethyl 4-[4-(4-hydroxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368144.png)
![Ethyl 4-[4-(3-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368145.png)
![5',7'-Dimethyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B368153.png)